molecular formula C12H11F3N4NaO6S B066229 Flucarbazone-sodium CAS No. 181274-17-9

Flucarbazone-sodium

Cat. No.: B066229
CAS No.: 181274-17-9
M. Wt: 419.29 g/mol
InChI Key: KKCLIBMLUMCTMZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Flucarbazone-sodium is primarily targeted at the acetolactate synthase (ALS) enzyme . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

This compound acts as an ALS inhibitor . It binds to the ALS enzyme, preventing it from catalyzing the production of branched-chain amino acids. This disruption in amino acid synthesis inhibits plant growth, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, this compound disrupts the production of these amino acids, which are vital for protein synthesis and plant growth .

Pharmacokinetics

This compound exhibits high solubility in water and is semi-volatile . It is non-persistent in soils but may be very persistent in aquatic systems . It poses a high risk of leaching to groundwater . These properties influence its distribution and persistence in the environment, affecting its bioavailability.

Result of Action

The inhibition of the ALS enzyme by this compound leads to a deficiency in branched-chain amino acids. This deficiency disrupts protein synthesis, inhibiting plant growth and eventually leading to plant death .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is highly soluble in water, posing a high risk of leaching to groundwater . It is non-persistent in soils but may be very persistent in aquatic systems . Its persistence is more pronounced in drier soil . These factors should be considered when using this compound, as they can impact its effectiveness and environmental impact.

Biochemical Analysis

Properties

CAS No.

181274-17-9

Molecular Formula

C12H11F3N4NaO6S

Molecular Weight

419.29 g/mol

IUPAC Name

sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide

InChI

InChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20);

InChI Key

KKCLIBMLUMCTMZ-UHFFFAOYSA-N

SMILES

CN1C(=NN(C1=O)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na+]

Isomeric SMILES

CN1C(=NN(C1=O)/C(=N/S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)/[O-])OC.[Na+]

Canonical SMILES

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na]

Color/Form

Colorless, crystalline powder
Solid, crystalline, white

melting_point

200 °C (decomposes)

Key on ui other cas no.

181274-17-9

solubility

In water, 44 g/L at 20 °C (pH 9)

Synonyms

MKH 6562

vapor_pressure

1X10-9 Pa at 20 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Flucarbazone-sodium
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Reactant of Route 6
Flucarbazone-sodium
Customer
Q & A

A: Flucarbazone-sodium targets acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: By inhibiting ALS, this compound disrupts BCAA biosynthesis, leading to the arrest of cell division and growth, ultimately resulting in weed death. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound has a molecular formula of C12H9F3N4O5S·Na and a molecular weight of 408.28 g/mol. [, ]

A: While the provided research doesn't offer specific spectroscopic details, analytical methods like HPLC-MS/MS have been used to characterize and quantify this compound. [, ]

A: Research indicates that this compound effectively controls various grass weeds in wheat fields, including wild oat and green foxtail. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: While this compound is generally safe for wheat, some studies have shown that mixing it with certain broadleaf herbicides like Dicamba, MCPA, or Bromoxynil can potentially reduce its efficacy in controlling wild oat. []

A: this compound acts as a potent inhibitor of the enzyme acetolactate synthase (ALS), halting the biosynthesis of essential branched-chain amino acids in susceptible plants. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound demonstrates selective herbicidal activity, effectively controlling certain grass weeds such as wild oat (Avena fatua) and green foxtail (Setaria viridis) in wheat fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: One study employed molecular modeling and docking simulations to analyze the binding energy of this compound with the ALS enzyme in Bromus japonicus, showcasing how a Pro-197-Thr mutation alters binding affinity and potentially contributes to resistance. []

A: While specific structural modifications were not extensively discussed in the provided research, studies have indicated that alterations in the aryl group of sulfonylurea herbicides can significantly influence their binding affinity to the ALS enzyme, affecting their potency and selectivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Research mentions formulations like 70% water-dispersible granules (WDG) for this compound, indicating its formulation into suitable products for agricultural applications. []

A: Studies demonstrate that this compound is absorbed through both foliar and root pathways. Once absorbed, it is translocated throughout the plant, with a significant portion moving to new shoots, particularly in species like bermudagrass. []

A: Research shows varying metabolic rates of this compound across different grass species. Bermudagrass exhibits rapid metabolism, while Kentucky bluegrass shows a moderate rate, and perennial ryegrass demonstrates slower metabolism. The number and type of metabolites also differ among species. []

A: Researchers have utilized in vitro ALS enzyme assays to determine the concentration of this compound required to inhibit ALS activity by 50% (I50) in different plant species and accessions, providing insights into the sensitivity of various plants and resistance mechanisms. [, , ]

A: Field experiments have consistently demonstrated this compound's efficacy in controlling specific grass weeds, like wild oat and green foxtail, in wheat crops. [, , , , , ]

ANone: Two primary mechanisms of resistance to this compound have been identified:

  • Target-site resistance (TSR): Specific mutations in the ALS gene can reduce the herbicide's binding affinity, leading to resistance. Examples include Pro-197-Ser, Pro-197-Thr, Asp-376-Glu, and Trp-574-Leu mutations reported in various weed species. [, , , , , , ]
  • Non-target-site resistance (NTSR): This involves enhanced herbicide metabolism, often mediated by cytochrome P450 enzymes. This mechanism has been observed in wild oat accessions resistant to this compound. [, , , ]

A: Yes, resistance to this compound often leads to cross-resistance to other ALS-inhibiting herbicides, particularly within the same chemical family (sulfonylaminocarbonyltriazolinones). The extent of cross-resistance varies depending on the specific ALS mutation and herbicide involved. [, , , , , , , , ]

A: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is commonly employed for quantifying this compound residues in wheat kernels and straw. []

A: The LOQ for this compound in wheat kernels and straw using the modified QuEChERS method with HPLC-MS/MS is 0.005 mg/kg. []

A: this compound exhibits varying persistence in soil, with half-lives ranging from 6 to 110 days depending on factors like soil organic carbon content, moisture levels, and temperature. []

A: While specific solubility data isn't provided, the existence of formulations like water-dispersible granules (WDG) suggests this compound possesses sufficient water solubility for agricultural use. []

A: Research suggests that this compound resistance in some weed populations might be linked to enhanced metabolic detoxification, possibly involving cytochrome P450 enzymes. [, , , ]

A: Studies indicate that this compound undergoes degradation in the soil, influenced by factors like soil type and environmental conditions. [, ]

ANone: Yes, several other herbicides with different modes of action can be used, including:

  • ACCase inhibitors: Clodinafop-propargyl, Fenoxaprop-P-ethyl, Pinoxaden, Tralkoxydim [, , , , , , , , ]
  • Other ALS inhibitors: Imazamethabenz, Mesosulfuron-methyl, Pyroxsulam, Sulfosulfuron, Tribenuron-methyl [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Research on this compound resistance mechanisms informs the development of integrated weed management practices, which often involve combining different herbicides with varying modes of action, cultural control methods, and crop rotation strategies to prevent or delay herbicide resistance. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

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